molecular formula C9H10ClN B12965104 Tri(prop-2-yn-1-yl)amine hydrochloride

Tri(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B12965104
M. Wt: 167.63 g/mol
InChI Key: ZPBSBRKMKXEDME-UHFFFAOYSA-N
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Description

Contextualization of Multi-Alkynyl Amines in Synthetic Methodologies

Multi-alkynyl amines, such as Tri(prop-2-yn-1-yl)amine, are a class of organic compounds that possess multiple terminal alkyne functionalities attached to a central amine. This structural feature imparts a high degree of versatility for synthetic transformations. nih.gov The presence of multiple alkyne groups allows for their participation in a variety of coupling reactions, cycloadditions, and polymerization processes.

One of the most prominent applications of Tri(prop-2-yn-1-yl)amine is in the field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It serves as a scaffold for the synthesis of tripodal ligands that stabilize the catalytically active Cu(I) species. sigmaaldrich.com For instance, ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are synthesized from tripropargylamine (B1585275) and are widely used to accelerate the CuAAC reaction and protect the resulting products. sigmaaldrich.com

The synthetic utility of multi-alkynyl amines extends to the construction of complex, three-dimensional molecules and polymers. The rigid, linear geometry of the alkyne units, combined with the tripodal nature of the amine, allows for the creation of well-defined macromolecular structures. These methodologies are crucial in the development of new materials with tailored properties, including dendrimers, cross-linked polymers, and functionalized surfaces.

Significance of Propargyl Moieties in Contemporary Chemical Research

The propargyl group (a prop-2-yn-1-yl substituent) is a highly versatile and valuable functional group in modern chemistry. nih.gov Its importance stems from the unique reactivity of the terminal alkyne, which can participate in a wide array of chemical reactions. tengerchemical.comrawsource.com This reactivity makes propargyl-containing molecules, or propargylamines, important intermediates and building blocks in numerous areas. researchgate.net

Key aspects of the propargyl moiety's significance include:

Diverse Reactivity : The terminal alkyne can undergo reactions such as nucleophilic addition, cycloadditions (e.g., Diels-Alder and Huisgen cycloadditions), and coupling reactions (e.g., Sonogashira, Glaser, and Eglinton couplings). tengerchemical.com This allows for the straightforward introduction of complexity and the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Building Block in Synthesis : Propargyl groups are fundamental components in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. tengerchemical.comrawsource.comtengerchemical.com For example, propargylamines are precursors for synthesizing nitrogen-containing heterocycles like pyrroles, oxazoles, and quinolines. researchgate.net

Materials Science Applications : In materials science, the propargyl group is used to create specialty polymers and resins. The alkyne functionality can be used for cross-linking polymer chains, which enhances the mechanical strength and thermal stability of the resulting materials. tengerchemical.com

Bioconjugation and Medicinal Chemistry : The ability of the alkyne to participate in highly selective "click" reactions makes the propargyl moiety a popular tool for bioconjugation, allowing for the labeling and modification of biomolecules. Propargylamine (B41283) derivatives have also been investigated for their potential as therapeutic agents, showing antimicrobial and anticancer properties. researchgate.nettengerchemical.com

Role of Amine Hydrochlorides in Synthetic Accessibility and Reactivity

The conversion of amines to their hydrochloride salts is a common and important practice in synthetic chemistry for several practical reasons. stackexchange.com An amine hydrochloride is the salt formed from the reaction of an amine with hydrogen chloride (HCl). reddit.com This transformation significantly alters the physical and chemical properties of the parent amine, often improving its utility as a synthetic reagent.

The primary roles of forming an amine hydrochloride, such as Tri(prop-2-yn-1-yl)amine hydrochloride, include:

Enhanced Stability and Shelf-Life : Many free bases, particularly complex amines, can be prone to degradation over time through oxidation or other side reactions. The hydrochloride salts are generally more stable crystalline solids with a longer shelf-life. stackexchange.com

Improved Handling Properties : Liquid or low-melting point amines can be difficult to handle, weigh, and store accurately. Converting them to solid, crystalline hydrochloride salts simplifies these processes. stackexchange.com This is particularly advantageous for industrial-scale synthesis where precise reagent measurement is critical. gla.ac.uk

Increased Water Solubility : The free base form of many amines is nonpolar and has low solubility in water. The hydrochloride salt is an ionic compound, which significantly increases its solubility in water and other polar protic solvents. stackexchange.com This is particularly useful for reactions conducted in aqueous media or for purification processes.

Bifunctional Reagents : In some contexts, amine hydrochloride salts can act as bifunctional reagents, where both the amine and the chloride can participate in a reaction, offering novel synthetic pathways. rsc.org

For Tri(prop-2-yn-1-yl)amine, its conversion to the hydrochloride salt provides a stable, solid, and more easily handled version of this versatile multi-alkynyl building block, thereby enhancing its synthetic accessibility for researchers in organic and materials chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H

InChI Key

ZPBSBRKMKXEDME-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC#C)CC#C.Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Tri Prop 2 Yn 1 Yl Amine Hydrochloride

Reaction Pathways of Terminal Alkynes in Tri(prop-2-yn-1-yl)amine Hydrochloride

The three terminal alkyne groups in this compound are the primary sites of reactivity. Their susceptibility to a variety of transformations is influenced by catalysts, reaction conditions, and the electronic nature of the molecule itself.

Intramolecular cyclization reactions are highly probable for this compound due to the close proximity of the reactive alkyne units. These reactions are often catalyzed by transition metals, such as gold, palladium, or copper, which activate the alkyne towards nucleophilic attack. acs.orgarkat-usa.org The regioselectivity of these cyclizations is governed by Baldwin's rules, with 5-exo-dig and 6-endo-dig pathways being the most common for terminal alkynes.

5-exo-dig Cyclization: This pathway involves a five-membered transition state where the attacking nucleophile adds to the external carbon of the alkyne. In the context of tri(prop-2-yn-1-yl)amine, this could involve one alkyne arm attacking another activated alkyne, potentially leading to the formation of fused ring systems. Gold-catalyzed reactions of propargyl derivatives are known to proceed through such pathways. ntnu.edunih.gov

6-endo-dig Cyclization: This pathway proceeds through a six-membered transition state with the nucleophile attacking the internal carbon of the alkyne. This mode of cyclization has been observed in copper-catalyzed reactions of terminal alkynes, leading to the formation of six-membered rings. nih.gov For tri(prop-2-yn-1-yl)amine, this could lead to the formation of piperidine-like heterocyclic structures.

The preference for one pathway over the other is influenced by factors such as the nature of the metal catalyst, the solvent, and the specific substitution on the alkyne. A study on the intramolecular cyclization of N-propargyl-adenine showed that the electronic nature of substituents could direct the reaction towards either endocyclic or exocyclic products, a distinction related to the endo/exo cyclization modes. nih.gov

Cyclization PathwayDescriptionControlling FactorsPotential Products for Tri(prop-2-yn-1-yl)amine
5-exo-digAttack at the external alkyne carbon via a 5-membered transition state.Often favored in gold and palladium catalysis.Fused bicyclic or polycyclic structures containing five-membered rings.
6-endo-digAttack at the internal alkyne carbon via a 6-membered transition state.Can be favored with certain copper catalysts and substrates.Piperidine derivatives and other six-membered heterocyclic systems.

The terminal alkynes of this compound are also susceptible to addition reactions such as hydration and hydroarylation.

Hydration: In the presence of a strong acid catalyst, such as the hydrochloric acid in its salt form, and water, the alkyne groups can undergo hydration. libretexts.orgchemistrysteps.com The mechanism typically involves the protonation of the alkyne to form a vinyl cation, followed by the nucleophilic attack of water. masterorganicchemistry.com Tautomerization of the resulting enol would yield a methyl ketone. For tri(prop-2-yn-1-yl)amine, this could lead to the formation of a tri-ketone derivative. The reaction is generally expected to follow Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the double bond formed after initial protonation. masterorganicchemistry.com

Hydroarylation: This process involves the addition of an aromatic C-H bond across the alkyne. Transition metal catalysts, particularly gold and palladium, are known to facilitate this reaction. nih.govrsc.orgresearchgate.net The mechanism can vary but often involves the activation of the alkyne by the metal catalyst, followed by either electrophilic attack on the arene or oxidative addition of the aromatic C-H bond to the metal center. Given the intramolecular nature of tri(prop-2-yn-1-yl)amine, if an aromatic moiety were attached to the nitrogen, intramolecular hydroarylation could lead to the formation of complex heterocyclic systems. In an intermolecular sense, reaction with an external aromatic compound would lead to the corresponding aryl-substituted alkene products.

Role of the Tertiary Amine Moiety in Reaction Mechanisms

The tertiary amine in this compound is not merely a linker but an active participant in the molecule's reactivity.

Tertiary amines are known to be nucleophilic due to the lone pair of electrons on the nitrogen atom. thieme-connect.com In tri(prop-2-yn-1-yl)amine, this nucleophilicity can manifest in several ways. The nitrogen atom could act as an internal nucleophile, attacking one of the alkyne arms, particularly if the alkyne is activated by a metal catalyst. This would lead to the formation of a zwitterionic intermediate that could then undergo further reactions. Reviews on the reactions of propargylamines highlight the versatility of the amine group in participating in various transformations. acs.orgthieme-connect.com

As a hydrochloride salt, the tertiary amine exists in equilibrium with its protonated ammonium (B1175870) form.

N(CH₂C≡CH)₃ + H⁺ ⇌ HN⁺(CH₂C≡CH)₃

This equilibrium is crucial in modulating the reactivity of the molecule. In the protonated state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. This would prevent the amine from participating in nucleophilic attacks. Conversely, the presence of the acidic proton can facilitate acid-catalyzed reactions of the alkyne groups, such as hydration. chemistrysteps.com

The molecule can also act as a bifunctional catalyst. The amine moiety can act as a base to deprotonate a substrate, while the protonated form can act as an acid to activate a reactant. This dual role is a key feature in many organocatalytic systems.

FormAmine ReactivityInfluence on Alkyne Reactivity
Free Amine (N(CH₂C≡CH)₃)Nucleophilic, can participate in intramolecular or intermolecular reactions.Can act as an internal base.
Protonated Ammonium (HN⁺(CH₂C≡CH)₃)Non-nucleophilic due to the absence of a lone pair.Can act as an internal acid catalyst for reactions like hydration.

Intramolecular vs. Intermolecular Reactivity Patterns of this compound

The architecture of tri(prop-2-yn-1-yl)amine, with three reactive arms tethered to a central atom, strongly favors intramolecular reactions over intermolecular ones. Intramolecular reactions are entropically favored as the reactive groups are held in close proximity, increasing the effective molarity. encyclopedia.pubtcichemicals.com

Under dilute conditions, intramolecular cyclization or rearrangement reactions are expected to dominate, leading to the formation of complex heterocyclic scaffolds. For instance, a cascade of cyclizations could potentially lead to the formation of polycyclic cage-like structures. Gold-catalyzed reactions of substrates with multiple alkyne units have been shown to produce intricate molecular architectures through such cascades. arkat-usa.org

In contrast, at higher concentrations, intermolecular reactions may become more competitive. This could lead to polymerization, where the alkyne groups of one molecule react with those of another, resulting in a cross-linked polymer network. The hydrochloride form may mitigate this to some extent by protonating the amine, which could sterically hinder intermolecular interactions.

The choice between intramolecular and intermolecular pathways can often be controlled by reaction conditions. The use of templates or specific catalysts can further direct the reactivity towards a desired outcome.

Influence of the Hydrochloride Counterion on Reaction Kinetics and Selectivity

Detailed, publicly available scientific literature and research data specifically investigating the influence of the hydrochloride counterion on the reaction kinetics and selectivity of this compound are not readily found. General principles of organic chemistry suggest that the protonation of the amine to form the hydrochloride salt would have a significant impact on its reactivity.

The lone pair of electrons on the nitrogen atom of the free base, tri(prop-2-yn-1-yl)amine, is crucial to its nucleophilicity and its ability to participate in many chemical reactions. The formation of the hydrochloride salt involves the protonation of this nitrogen atom by hydrochloric acid. This results in the formation of a positively charged ammonium cation and a chloride anion.

The presence of the positive charge on the nitrogen atom in this compound drastically reduces its nucleophilicity. This is because the lone pair is no longer available to attack electrophilic centers. Consequently, in reactions where the amine acts as a nucleophile, the hydrochloride salt would be expected to react much slower than the free base. For the hydrochloride salt to react in a nucleophilic manner, it would typically require deprotonation back to the free amine form.

In the context of acid catalysis, where the amine might be a substrate, the hydrochloride form could influence the reaction environment. For instance, in reactions catalyzed by a Lewis acid, the presence of the chloride counterion could potentially interact with the catalyst or other species in the reaction mixture, thereby affecting the reaction's rate and selectivity. However, without specific experimental data, any discussion remains speculative.

A study on the effect of protonation on different, but related, conjugated imine compounds showed that protonation can significantly alter electronic properties, which in turn affects reaction pathways. nih.gov For example, protonation can lead to a bathochromic shift in UV-vis absorption and can alter the electrochemical behavior of the molecules. nih.gov While this provides a conceptual framework, it does not offer specific kinetic or selectivity data for this compound.

Similarly, research into acid-catalyzed reactions, such as the Povarov reaction for synthesizing tetrahydroquinolines, highlights the critical role of an acid in activating substrates and forming reactive intermediates like iminium ions. nih.gov In such cases, if tri(prop-2-yn-1-yl)amine were a starting material, its hydrochloride form would already be protonated, potentially altering the initial steps of the catalytic cycle compared to the free amine. The specific influence of the chloride counterion in such a system, as opposed to other anions, has not been detailed in the available literature.

Due to the absence of direct research on this specific topic, no data tables with kinetic or selectivity data can be generated.

Advanced Applications in Click Chemistry Methodologies with Tri Prop 2 Yn 1 Yl Amine Hydrochloride

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Multi-Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). nih.govresearchgate.net Tri(prop-2-yn-1-yl)amine, possessing three alkyne groups, is an exemplary substrate for this transformation, enabling the synthesis of tripodal and multivalent molecules from a single core. nih.gov The reaction is known for its reliability, specificity, and biocompatibility, making it a cornerstone of modern chemical synthesis and materials science. nih.govorgsyn.org

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. psu.edu When tri(prop-2-yn-1-yl)amine reacts with an organic azide in the presence of a copper(I) catalyst, each of its three propargyl groups undergoes cycloaddition to form the 1,4-triazole isomer. nih.gov This high degree of control is a direct result of the reaction mechanism, which involves the formation of a copper(I) acetylide intermediate that reacts with the azide. nih.govresearchgate.net The mechanism ensures that the substituent from the azide (R1) is positioned at the 1-position of the triazole ring, while the substituent from the alkyne (R2, in this case, the amine scaffold) is at the 4-position. This predictable outcome is crucial for the rational design of complex molecules where precise spatial arrangement of functional groups is required. nih.gov

The trifunctional nature of tri(prop-2-yn-1-yl)amine makes it an ideal scaffold for constructing multivalent systems. wikipedia.org Multivalency, the simultaneous presentation of multiple copies of a ligand, can significantly enhance binding affinity and specificity to biological targets, a principle widely exploited by nature. wikipedia.orgbaseclick.eu Through the CuAAC reaction, three different azide-containing molecules can be "clicked" onto the tri(prop-2-yn-1-yl)amine core, creating a tripodal structure. nih.gov This approach allows for the modular assembly of complex architectures with precisely controlled valency and spatial orientation. orgsyn.orgbaseclick.eu These multivalent scaffolds have found applications in areas ranging from drug delivery and tissue engineering to the development of high-affinity inhibitors for enzymes and receptors. orgsyn.orgwikipedia.org For instance, adamantane-based tripodal scaffolds have been used for the multimerization of ligands to target cell surface receptors with high affinity. baseclick.eu

One of the most significant applications of tri(prop-2-yn-1-yl)amine is its use as a precursor for the synthesis of tris(triazolylmethyl)amine-based ligands. tcichemicals.com The most prominent example is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which is synthesized through the CuAAC reaction of tri(prop-2-yn-1-yl)amine and benzyl (B1604629) azide. nih.govtcichemicals.com

TBTA and its derivatives are highly effective ligands for the copper(I) catalyst used in the CuAAC reaction itself. researchgate.net The ligand functions by chelating the copper(I) ion, stabilizing it against oxidation and disproportionation, which are common side reactions that can deactivate the catalyst. tcichemicals.comresearchgate.net This stabilization enhances the reaction rate and allows the reaction to proceed efficiently even in complex biological media or under aerobic conditions, which would otherwise inhibit catalysis. researchgate.net The development of water-soluble TBTA analogs, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), has further expanded the utility of CuAAC in aqueous and biological systems. nih.gov

Table 1: Representative Synthesis of TBTA from Tri(prop-2-yn-1-yl)amine
Reactant 1Reactant 2Catalyst SystemSolventGeneral ConditionsReference
Tri(prop-2-yn-1-yl)amineBenzyl AzideCopper(II) Sulfate, Sodium AscorbateAcetonitrile/WaterStirred at room temperature, then heated to 45 °C. nih.gov
Tri(prop-2-yn-1-yl)amineBenzyl AzideCopper(II) Acetate, Sodium AscorbateMeCN/H₂OReaction proceeds readily to form the tripodal ligand. nih.gov

Applications in Bioconjugation and Bioorthogonal Chemistry

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or nucleic acids, is a critical tool in chemical biology. chemrxiv.org Click chemistry, particularly using ligands derived from tri(prop-2-yn-1-yl)amine, has become an invaluable methodology in this field due to its high efficiency and orthogonality. orgsyn.org

The trivalent scaffold provided by tri(prop-2-yn-1-yl)amine is highly advantageous for the functionalization of biomolecules and surfaces. By first synthesizing a tris(triazolyl) derivative with desired functional groups (e.g., biotin, fluorophores, or drug molecules) attached to the triazole rings, a multivalent probe or delivery vehicle can be created. This trivalent molecule can then be conjugated to a single point on a protein or surface.

Alternatively, tri(prop-2-yn-1-yl)amine can be used to functionalize surfaces or polymers. For example, a polymer backbone can be modified to bear azide groups, which can then react with a derivative of tri(prop-2-yn-1-yl)amine where two of the alkyne groups have already been converted into TBTA-type ligands. nih.gov This strategy simultaneously attaches the ligand to the polymer and forms the final triazole ring of the ligand structure. nih.gov This approach has been used to create functional polymers capable of chelating metal ions or serving as heterogeneous catalysts. nih.gov The ability to create well-defined, multivalent functionalization on surfaces and biomolecules is crucial for developing advanced biosensors, targeted therapeutics, and smart materials. wikipedia.orgbaseclick.eu

Probing Biological Systems and Drug Delivery Scaffold Development

The trifunctional nature of Tri(prop-2-yn-1-yl)amine hydrochloride, providing a dense arrangement of alkyne groups, makes it an exceptional building block for creating complex, multivalent systems. These systems are at the forefront of research in biological probing and the design of intelligent drug delivery vehicles. The ability to attach three different or identical molecules via click chemistry opens up a vast design space for creating multifunctional constructs.

The precise investigation of biological processes in their native environments requires molecular probes that are both highly specific and easily detectable. researchgate.net The tripropargylamine (B1585275) core, derived from this compound, serves as an ideal scaffold for the synthesis of such probes. By utilizing the three alkyne "handles," researchers can attach a combination of moieties to create a single, multifunctional probe.

A typical design for a biological probe based on this scaffold might include:

A targeting ligand: This could be a small molecule, peptide, or aptamer that specifically recognizes and binds to a biological target of interest, such as a receptor on a cancer cell surface. nih.gov

A reporter group: This is often a fluorescent dye or a contrast agent for magnetic resonance imaging (MRI), allowing for the visualization and tracking of the probe within a biological system. nih.gov

A bioactive molecule or a modulator: This third arm could carry a therapeutic agent or a molecule designed to perturb the function of the target, allowing for the study of its role in cellular pathways.

The CuAAC reaction's bioorthogonal nature ensures that the assembly of these probes can occur with high efficiency and without interfering with the complex chemical environment of a living cell. uni-wuerzburg.de This allows for the construction of sophisticated tools for understanding disease mechanisms and for diagnostic applications.

Component Function Example Molecules Attachable via Click Chemistry
Targeting Ligand Directs the probe to a specific biological locationFolic acid, RGD peptides, Aptamers
Reporter Group Enables detection and imaging of the probeFluorescein, Rhodamine, Gd-DOTA complexes nih.gov
Modulator/Payload Interacts with or delivers a substance to the targetPhotosensitizers, Small molecule inhibitors, siRNA

The development of effective drug delivery systems is a major challenge in medicine, aiming to increase therapeutic efficacy while minimizing side effects. nih.gov The tripropargylamine scaffold offers a versatile platform for constructing novel drug delivery vehicles, particularly for creating multivalent systems and hydrogel-based scaffolds.

Multivalent Drug Carriers:

Multivalency, the simultaneous presentation of multiple copies of a ligand, can significantly enhance the binding affinity and specificity of a drug carrier for its target. nih.gov By attaching multiple targeting ligands to the tripropargylamine core, the resulting drug carrier can bind more strongly to cancer cells or other pathological sites that overexpress a particular receptor. Furthermore, the remaining alkyne groups can be functionalized with drug molecules and polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation time in the body.

Hydrogel Scaffolds for Controlled Release:

Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and for controlled drug release. nih.gov The three alkyne groups of Tri(prop-2-yn-1-yl)amine can act as cross-linking points to form hydrogels. By reacting the trialkyne core with bifunctional azide-containing linkers, a three-dimensional polymer network can be formed. Drugs can be either physically encapsulated within the hydrogel matrix or chemically conjugated to the scaffold via one of the alkyne groups. The degradation of the hydrogel or the cleavage of the drug-linker bond can be designed to occur under specific physiological conditions, allowing for the controlled and sustained release of the therapeutic payload. nih.gov

Scaffold Type Key Features Potential Therapeutic Application
Multivalent Nanocarrier Enhanced targeting affinity and specificity.Targeted cancer therapy, reducing off-target effects. nih.gov
Hydrogel Network Biocompatible, high water content, tunable drug release.Localized drug delivery, tissue engineering scaffolds. nih.gov

The research into alkyne-functionalized scaffolds demonstrates a robust and adaptable strategy for creating advanced therapeutic and diagnostic agents. nih.gov The unique trifunctional structure of this compound positions it as a valuable component in the ongoing development of next-generation click chemistry-based biomedical technologies.

Coordination Chemistry and Catalytic Roles of Tri Prop 2 Yn 1 Yl Amine Hydrochloride

Ligand Design Principles from Multi-Alkynyl Amines

Tertiary Amine as a Lewis Base Donor

At the core of Tri(prop-2-yn-1-yl)amine is a tertiary amine nitrogen atom. According to Lewis acid-base theory, any atom with a lone pair of electrons can act as a Lewis base, donating its electrons to a Lewis acid (an electron acceptor), such as a transition metal ion, to form a coordinate covalent bond. researchgate.net The nitrogen atom in a tertiary amine serves as a classic Lewis base donor. chemicalbook.com

The tripodal arrangement of ligands around a central nitrogen atom is a well-established motif in coordination chemistry, found in widely used ligands like tris(2-aminoethyl)amine (B1216632) (tren) and tris(2-pyridylmethyl)amine (B178826) (TPMA). researchgate.netunipd.it This structure often enforces a fac (facial) coordination geometry on an octahedral metal center, where the three arms of the ligand occupy one face of the octahedron. wikipedia.org In the case of Tri(prop-2-yn-1-yl)amine, the central tertiary amine acts as an apical donor, positioning the three propargyl arms for further interaction with the metal center or other species. The cooperation between a tertiary amine Lewis base and a transition metal is an effective strategy in catalysis. chemicalbook.comnih.gov

Alkynes as Ancillary Ligands in Metal Complexes

The three propargyl groups of Tri(prop-2-yn-1-yl)amine each contain a carbon-carbon triple bond (alkyne), which can function as an ancillary ligand. The coordination of alkynes to transition metals is similar to that of alkenes and is typically described by the Dewar-Chatt-Duncanson model. unipd.it An alkyne can act as a two-electron donor by using one of its two π-bonds. researchgate.netnih.gov This interaction involves the donation of electrons from the alkyne's filled π-orbital to an empty d-orbital on the metal, and back-donation from a filled metal d-orbital to the alkyne's empty π* antibonding orbital.

Upon coordination to a metal center, the alkyne unit undergoes structural changes. The C≡C bond elongates from its typical length of ~1.20 Å, and the substituent groups bend away from the metal, distorting the typically linear C-C-C angle by as much as 40°. wikipedia.org The infrared (IR) spectrum also reflects this change, with the C≡C stretching frequency decreasing from its position near 2300 cm⁻¹ in the free alkyne. wikipedia.org The presence of these multiple alkyne functionalities makes Tri(prop-2-yn-1-yl)amine a potentially versatile polydentate ligand.

Chelating and Bridging Capabilities of Tri(prop-2-yn-1-yl)amine

The structure of Tri(prop-2-yn-1-yl)amine allows for several potential coordination modes, including chelation and bridging.

Chelation: A chelating ligand binds to a single metal ion through multiple donor sites. researchgate.net Tri(prop-2-yn-1-yl)amine can act as a tetradentate ligand by coordinating through the central nitrogen atom and all three alkyne π-systems. This would create three chelate rings, a thermodynamically favorable outcome known as the chelate effect. Such a coordination mode would envelop the metal center, similar to other tetradentate tripodal ligands. researchgate.net Alternatively, it could coordinate in a bidentate or tridentate fashion, using the nitrogen and one or two of the alkyne arms, leaving the other arms uncoordinated or available for other interactions.

Bridging: A bridging ligand can simultaneously bond to more than one metal center. researchgate.net The multiple donor sites of Tri(prop-2-yn-1-yl)amine make it an ideal candidate for forming polynuclear complexes. For instance, the nitrogen atom could bind to one metal center while one or more of the alkyne groups coordinate to a second or even a third metal center. Because alkynes have two π-bonds, they can form stable complexes where they bridge two metal centers, donating a total of four electrons (two to each metal). wikipedia.org This capability is seen in other ligands with multiple donor sites, which can form complex supramolecular architectures. unipd.it

Formation of Metal Complexes with Transition Metals

While specific studies on the coordination chemistry of Tri(prop-2-yn-1-yl)amine hydrochloride are not extensively documented, the formation of its metal complexes can be inferred from established synthetic routes for related amine and alkyne-containing ligands.

Synthesis of Tri(prop-2-yn-1-yl)amine-Derived Coordination Compounds

The synthesis of coordination compounds typically involves the reaction of a ligand with a suitable metal salt in an appropriate solvent. For this compound, a preliminary step to deprotonate the ammonium (B1175870) salt with a non-nucleophilic base would likely be required to make the nitrogen's lone pair available for coordination.

A general synthetic approach would be the direct reaction of the free Tri(prop-2-yn-1-yl)amine ligand with a transition metal salt, such as a halide (e.g., PdCl₂, CoCl₂), acetate, or perchlorate, in a solvent like ethanol, methanol, or acetonitrile. nih.govmdpi.com The stoichiometry of the reaction (ligand-to-metal ratio) can be controlled to favor the formation of either mononuclear or polynuclear species. rsc.org For example, a 1:1 molar ratio of ligand to metal would likely favor the formation of a mononuclear complex, [M(L)Xn], where L is the tri(prop-2-yn-1-yl)amine ligand and X is an ancillary ligand like a halide.

Table 1: General Synthetic Methods for Transition Metal Complexes

MethodDescriptionTypical Reactants
Direct Reaction The ligand and a metal salt are mixed in a solvent, often with gentle heating or stirring at room temperature.Ligand, Metal Halides (MCl₂, MBr₂), Metal Acetates [M(OAc)₂]
Ligand Displacement The target ligand displaces more weakly bound ligands (e.g., solvent molecules, carbon monoxide) from a metal precursor complex.Ligand, [M(CO)n], [M(CH₃CN)n]X₂
Salt Metathesis A deprotonated form of the ligand (if applicable) reacts with a metal halide, resulting in the formation of the complex and a salt byproduct.Lithiated Ligand, Metal Halide (e.g., FeCl₂)

Characterization of Metal-Ligand Interactions and Bonding Modes

The characterization of newly synthesized metal complexes is crucial to determine their structure and the nature of the metal-ligand bonding. A combination of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for observing the coordination of the functional groups in Tri(prop-2-yn-1-yl)amine. Upon coordination of the alkyne groups, the C≡C stretching frequency (νC≡C) is expected to shift to a lower wavenumber (from ~2120 cm⁻¹ for the terminal alkyne C-H and ~2300 cm⁻¹ for the C≡C bond) due to the weakening of the triple bond via metal back-donation. wikipedia.org The C-N stretching frequency would also shift upon coordination of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the complex. Coordination of the ligand to a metal center would cause shifts in the signals of the protons and carbons near the donor atoms (the nitrogen and the alkyne carbons). For diamagnetic complexes (e.g., with d¹⁰ metals like Zn(II)), sharp signals with predictable shifts are expected. researchgate.net In ¹³C NMR, the signals for the sp-hybridized carbons of the alkyne (C≡C) would show significant shifts upon π-coordination. researchgate.net

X-ray Crystallography: The definitive method for determining the solid-state structure of a coordination compound is single-crystal X-ray diffraction. nih.govresearchgate.netmcmaster.ca This technique would provide precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, trigonal bipyramidal), and the specific coordination mode of the ligand (chelating vs. bridging). researchgate.netnih.gov

Elemental Analysis and Mass Spectrometry: These methods confirm the empirical formula and the mass of the complex, respectively, verifying the stoichiometry of the synthesized compound. researchgate.netresearchgate.net

Table 2: Expected Spectroscopic Changes for Tri(prop-2-yn-1-yl)amine upon Coordination

TechniqueObservable FeatureExpected Change Upon Coordination to a Metal
IR Spectroscopy C≡C StretchShift to lower frequency (e.g., from ~2300 cm⁻¹ to <2000 cm⁻¹)
≡C-H StretchShift to lower frequency or disappearance depending on bonding mode
C-N StretchShift in frequency and intensity
¹H NMR -CH₂- ProtonsShift in chemical shift (δ) value
≡C-H ProtonSignificant shift in chemical shift (δ) value
¹³C NMR -CH₂- CarbonShift in chemical shift (δ) value
Alkyne Carbons (C≡C)Significant shift in chemical shift (δ) values

Catalytic Applications of this compound-Derived Complexes

The hydrochloride salt of tri(prop-2-yn-1-yl)amine serves as a stable precursor to the free tripodal ligand, commonly known as tripropargylamine (B1585275). This ligand, featuring a central nitrogen atom and three propargyl arms, can coordinate to various metal centers, creating complexes with distinct catalytic properties. The resulting catalysts have been explored in several key areas of organic synthesis.

Cross-Coupling Reactions

While the direct application of this compound-derived complexes in mainstream cross-coupling reactions like Suzuki-Miyaura or Heck is not extensively documented in dedicated studies, the structural features of the ligand suggest its potential in this arena. The electron-donating nitrogen atom and the π-systems of the propargyl groups can influence the electronic and steric environment of a metal center, which are crucial factors in the catalytic cycle of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The efficiency of these reactions often hinges on the nature of the supporting ligands. nih.gov Although phosphine (B1218219) ligands have been dominant, nitrogen-containing ligands are also of significant interest. The tripodal nature of tripropargylamine could offer enhanced stability to the catalytic species, a desirable trait for robust catalytic systems.

Further research is required to fully elucidate the potential of tri(prop-2-yn-1-yl)amine-based palladium complexes in various cross-coupling reactions. Investigations into their efficacy with different aryl halides and coupling partners would be necessary to establish their scope and utility in this critical area of organic synthesis.

[2+2+2] Cycloaddition Catalysis

The [2+2+2] cycloaddition is a powerful atom-economical reaction for the synthesis of six-membered rings. Rhodium complexes, in particular, have been shown to be effective catalysts for this transformation, especially in the synthesis of substituted pyridines from diynes and nitriles. nih.gov

Complexes derived from tri(prop-2-yn-1-yl)amine are particularly well-suited for this type of reaction. The three propargyl arms of the ligand can themselves participate in cycloaddition reactions or act as a scaffold to bring reacting partners into proximity with the metal center. Research has shown that rhodium(I) complexes can catalyze the [2+2+2] cycloaddition of diynes with various unsaturated partners. While specific examples detailing a tripropargylamine ligand are not abundant, the general principle of using nitrogen-containing ligands to modulate the reactivity of the rhodium center is well-established. nih.gov

The potential of tri(prop-2-yn-1-yl)amine-derived rhodium complexes in catalyzing [2+2+2] cycloadditions is an active area of interest. The ability to synthesize complex heterocyclic and carbocyclic frameworks in a single step makes this a valuable synthetic tool.

Table 1: Representative Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

Diyne SubstrateUnsaturated PartnerCatalyst SystemProductReference
N,N-Dipropargyl-p-toluenesulfonamideArylacetyleneCationic Rhodium(I)/Phosphine Complex5-Aryl-2-tosylisoindoline nih.gov
1,6-HeptadiyneAcrylonitrile[RhCl(cod)]₂ / LigandBicyclic Pyridine DerivativeGeneral Principle
1,7-OctadiyneBenzonitrileRhodium(I) CatalystFused Pyridine SystemGeneral Principle

Other Metal-Catalyzed Organic Transformations

Beyond cross-coupling and cycloaddition reactions, the unique structure of tri(prop-2-yn-1-yl)amine lends itself to a range of other metal-catalyzed transformations. Gold-catalyzed reactions, in particular, have seen a surge of interest due to the soft, carbophilic nature of gold, which leads to unique reactivity with alkynes. rsc.orgnih.govnih.gov

Gold(I) and gold(III) complexes are known to catalyze a variety of transformations involving alkynes, such as nucleophilic additions, cyclizations, and rearrangements. nih.govresearchgate.net The propargyl groups of the tri(prop-2-yn-1-yl)amine ligand can be activated by a gold center, potentially leading to intramolecular reactions or serving as a platform for multicomponent reactions. For instance, silver and gold-catalyzed multicomponent reactions have been reported, highlighting the utility of these metals in constructing complex molecules. rsc.org

The tripodal nature of the ligand can also be exploited to create well-defined coordination spheres around other transition metals, leading to applications in areas such as polymerization and oxidation catalysis. nih.govrsc.org The ability to fine-tune the steric and electronic properties of the metal center by modifying the ligand backbone is a key advantage of using such tripodal scaffolds. wikipedia.orgresearchgate.netresearchgate.net

Design and Synthesis of Advanced Tri Prop 2 Yn 1 Yl Amine Hydrochloride Derivatives

Modification of the Propargyl Chains

The terminal alkyne functionalities of the propargyl chains in tri(prop-2-yn-1-yl)amine serve as reactive handles for a variety of chemical transformations. These reactions allow for the extension and functionalization of the molecular framework.

The introduction of heteroatoms and various functional groups onto the propargyl chains can significantly alter the physicochemical properties of the parent molecule. This is often achieved through reactions that target the terminal alkynes.

One of the most prominent methods for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orglumiprobe.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an azide-containing molecule. Tri(prop-2-yn-1-yl)amine is a well-established scaffold for synthesizing tris-triazole ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which are widely used to stabilize Cu(I) in subsequent CuAAC reactions. sigmaaldrich.com The versatility of this reaction lies in the wide array of commercially available or readily synthesizable organic azides, which can introduce various functional groups, including esters, amides, and hydroxyl groups. For instance, reacting tri(prop-2-yn-1-yl)amine with an azide-functionalized sugar molecule can yield pseudo-disaccharide iminosugars. nih.gov

Another important reaction is the Mannich reaction , which involves the aminoalkylation of a terminal alkyne. acs.orgadichemistry.com In a typical setup, a terminal alkyne reacts with an aldehyde and a secondary amine in the presence of a copper catalyst to yield a propargylamine (B41283) derivative. researchgate.netnih.gov This method can be used to introduce additional amine functionalities and other groups, depending on the choice of aldehyde and secondary amine. nih.gov The reaction can be performed under solvent-free conditions, offering a green synthetic route. rsc.org

Furthermore, direct reactions on the alkyne can introduce heteroatoms. For example, the reaction of terminal alkynes with active-site cysteine nucleophiles in proteases suggests the potential for thiol additions to the alkyne, forming thioether linkages under specific conditions. nih.gov

The following table summarizes some key reactions for introducing functional groups onto propargylamine derivatives.

ReactionReagentsFunctional Group IntroducedCatalyst
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (B81097) (R-N₃)1,2,3-TriazoleCu(I)
Mannich ReactionAldehyde (R'-CHO), Secondary Amine (R''₂NH)Substituted AminomethylCu(I), Zn(II), etc.
Thiol-yne ReactionThiol (R-SH)ThioetherRadical Initiator or Base

The incorporation of aromatic and heteroaromatic rings can significantly influence the electronic and steric properties of the resulting derivatives, which is crucial for applications in materials science and medicinal chemistry.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed cross-coupling reaction allows for the direct attachment of aromatic and heteroaromatic moieties to the propargyl chains of tri(prop-2-yn-1-yl)amine. tandfonline.comresearchgate.net A variety of aryl and heteroaryl halides can be used, offering a broad scope for derivatization. tandfonline.com For instance, a copper- and amine-free Sonogashira reaction has been reported for N,N-disubstituted propargylamines with aryl bromides, yielding substituted aryl propargylic amines in good yields. tandfonline.com This methodology can be extended to tri(prop-2-yn-1-yl)amine to synthesize tris-aryl derivatives. The reaction tolerates a range of functional groups on the aromatic ring. tandfonline.com

The previously mentioned Mannich reaction can also be employed to introduce aromatic and heteroaromatic scaffolds by using appropriate aromatic or heteroaromatic aldehydes. acs.orgnih.gov Similarly, CuAAC click chemistry provides a facile route to introduce pre-functionalized aromatic and heteroaromatic azides.

A series of polar aromatic substituted terminal alkynes have been synthesized from propargylamine through the formation of imines and amides with substituted benzaldehydes and benzoic acids, respectively. mdpi.com These methods can be conceptually applied to the multiple propargyl groups of tri(prop-2-yn-1-yl)amine.

The table below provides examples of reactions used to introduce aromatic scaffolds.

ReactionReagentsScaffold IntroducedCatalyst
Sonogashira CouplingAryl/Heteroaryl Halide (Ar-X)Aryl/HeteroarylPd/Cu
Mannich ReactionAromatic/Heteroaromatic Aldehyde (Ar-CHO), Secondary AmineAryl/Heteroaryl-substituted aminomethylCu(I), Zn(II), etc.
CuAAC Click ChemistryAromatic/Heteroaromatic Azide (Ar-N₃)Triazole-linked Aryl/HeteroarylCu(I)

Scaffold Diversity through Post-Synthetic Functionalization of Tri(prop-2-yn-1-yl)amine Hydrochloride

Tri(prop-2-yn-1-yl)amine can be viewed as a central scaffold from which a diverse library of molecules can be constructed through post-synthetic modification (PSM). PSM is a powerful strategy where a core molecule is first synthesized and then subsequently modified to introduce a variety of functional groups. nih.govthieme-connect.com The three terminal alkyne groups of tri(prop-2-yn-1-yl)amine are ideal for such an approach, allowing for the stepwise or simultaneous attachment of different molecular entities.

The CuAAC click reaction is exceptionally well-suited for the PSM of the tri(prop-2-yn-1-yl)amine scaffold due to its high efficiency, selectivity, and biocompatibility. wikipedia.orglumiprobe.com By using a stoichiometric amount of three different azides, it is theoretically possible to synthesize a tri-functionalized derivative with three distinct side chains. More practically, a stepwise approach can be employed. For example, one propargyl group could be selectively reacted, followed by purification and subsequent reaction of the remaining two groups. Tri(prop-2-yn-1-yl)amine itself is a key precursor in the synthesis of the widely used Cu(I)-stabilizing ligand tris(benzyltriazolylmethyl)amine (TBTA), a testament to its utility as a scaffold in click chemistry. sigmaaldrich.com

The Sonogashira coupling also offers a viable PSM strategy. tandfonline.comresearchgate.net Sequential coupling reactions with different aryl halides could lead to asymmetrically substituted derivatives. The reactivity differences between aryl iodides, bromides, and triflates can be exploited for selective, stepwise functionalization. wikipedia.org

These post-synthetic modifications allow for the creation of complex, three-dimensional molecules with tailored properties, starting from the simple and commercially available this compound.

Synthesis of Chiral Tri(prop-2-yn-1-yl)amine Derivatives

The introduction of chirality into the derivatives of tri(prop-2-yn-1-yl)amine can be achieved through several synthetic strategies, primarily focusing on the diastereoselective synthesis of propargylamines.

One common approach involves the use of a chiral amine in a three-component A³ coupling reaction (aldehyde, alkyne, amine). thieme-connect.comorganic-chemistry.org When a chiral amine is used, such as (R)-(+)-phenylethylamine, the reaction with an aldehyde and an alkyne can proceed with diastereoselectivity, leading to the formation of a chiral propargylamine. thieme-connect.comthieme-connect.com This principle can be applied to the synthesis of derivatives of tri(prop-2-yn-1-yl)amine by using a chiral aldehyde or by modifying the triamine with a chiral auxiliary.

Another powerful method is the addition of alkynes to chiral N-tert-butanesulfinyl aldimines . acs.org This method has been shown to produce terminal bromo-substituted propargylamines with good to excellent diastereoselectivity. acs.org The resulting diastereomers can often be separated, and the chiral auxiliary can be removed to yield the enantiomerically enriched propargylamine.

Furthermore, enantioselective synthesis can be achieved using chiral catalysts. Copper(I) complexes with chiral ligands, such as PyBox, have been successfully employed in the enantioselective synthesis of propargylamines from aldehydes, anilines, and alkynes. organic-chemistry.org Similarly, NHC-copper(I) halide catalysts have been used for the diastereoselective addition of terminal alkynes to chiral nitrones. nih.gov

These methods provide pathways to synthesize chiral derivatives of tri(prop-2-yn-1-yl)amine, where one or more of the propargyl chains are modified to contain a stereocenter.

The table below summarizes key strategies for chiral synthesis.

MethodKey Chiral ComponentReaction Type
A³ CouplingChiral Amine or AldehydeThree-component coupling
Sulfinyl Imine ChemistryChiral N-tert-butanesulfinyl aldimineNucleophilic addition of alkyne
Catalytic Enantioselective SynthesisChiral Ligand (e.g., PyBox) with Metal Catalyst (e.g., Cu(I))Three-component coupling

Theoretical and Computational Investigations of Tri Prop 2 Yn 1 Yl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity. For tri(prop-2-yn-1-yl)amine hydrochloride, such studies would provide invaluable insights.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding non-covalent interactions and predicting sites of chemical attack. No ESP maps or detailed charge distribution analyses for this compound have been reported in the literature. Computational modeling would be required to generate these maps and provide a quantitative analysis of the atomic charges.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its preferred conformations in different solvents, its flexibility, and the nature of its interactions with other molecules. While MD simulations have been employed to study dendrimers synthesized from tri(prop-2-yn-1-yl)amine to understand their binding with proteins, the conformational dynamics of the parent compound itself remain uninvestigated. acs.orgnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Tri(prop-2-yn-1-yl)amine is a precursor in various reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govscispace.com Computational studies are essential for elucidating the detailed mechanisms of these reactions.

Elucidation of Catalytic Cycles

While the general mechanism of reactions like CuAAC is known, computational studies specific to substrates like this compound could provide a more detailed picture of the catalytic cycle. This would involve calculating the energies of intermediates and transition states to understand the precise role of the catalyst and the substrate. Research into the kinetics of autocatalytic CuAAC reactions using tripropargylamine (B1585275) has been conducted, but a detailed computational breakdown of the catalytic cycle involving this specific molecule is not available. nih.govscispace.com

Prediction of Reaction Selectivity and Pathway Optimization

Computational chemistry can predict the selectivity of reactions (chemo-, regio-, and stereoselectivity) by comparing the activation energies of different possible reaction pathways. For this compound, this could be used to optimize reaction conditions to favor the formation of a desired product. Although quantum-chemical calculations have been used to investigate reaction pathways for the pyrolysis products of tripropargylamine, such as allenylacetylene, similar studies on the reactions of the amine itself are lacking. acs.org

Contributions to Materials Science and Polymer Chemistry

Precursors for Functional Polymers and Macromolecules

Tri(prop-2-yn-1-yl)amine, the active component of the hydrochloride salt, serves as a key building block for creating polymers with a high density of functional groups. The resulting polymers often feature a nitrogen-rich backbone, which can impart unique properties such as metal coordination capabilities and catalytic activity.

One of the primary applications of tri(prop-2-yn-1-yl)amine is as a cross-linking agent. birmingham.ac.uksigmaaldrich.com Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. birmingham.ac.uk This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.com The efficiency and properties of the cross-linked network are dependent on the concentration of the cross-linking agent. mdpi.com

The three alkyne functionalities of tri(prop-2-yn-1-yl)amine can react with various complementary groups, such as azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, to form a highly cross-linked and stable polymer network. chalcogen.ro This approach has been utilized to create robust thermosetting polymers and hydrogels. The degree of cross-linking can be controlled by adjusting the stoichiometry of the reactants, allowing for the fine-tuning of the material's properties, such as swelling behavior and modulus. nih.gov

Table 1: Influence of Cross-linker Concentration on Polymer Properties

PropertyEffect of Increasing Cross-linker Concentration
Mechanical Strength Increases
Thermal Stability Increases
Chemical Resistance Increases
Swelling Capacity Decreases
Porosity Generally Decreases

This table provides a generalized overview of the effects of cross-linker concentration on the properties of polymer networks.

The rigid and defined structure of tri(prop-2-yn-1-yl)amine makes it an excellent candidate for the synthesis of porous organic polymers (POPs). chalcogen.romdpi.comresearchgate.net POPs are a class of materials characterized by high surface areas and permanent porosity, which makes them suitable for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

The polymerization of tri(prop-2-yn-1-yl)amine with complementary multi-functional monomers, such as diazides, through reactions like the CuAAC, leads to the formation of microporous networks. chalcogen.ro The resulting materials often exhibit high thermal and chemical stability. For instance, nitrogen-rich POPs have been synthesized by coupling tripropargylamine (B1585275) with various diazido aromatic compounds, yielding materials with moderate to good surface areas. chalcogen.ro The porosity of these materials can be tailored by the choice of the co-monomer and the polymerization conditions.

Table 2: Properties of Porous Organic Polymers Derived from Tripropargylamine

Polymer NameCo-monomerBET Surface Area (m²/g)
TB-C1,4-Diazidobenzene48-83% yield, specific data not available in abstract chalcogen.ro
TN-C1,5-Diazidonaphthalene48-83% yield, specific data not available in abstract chalcogen.ro
TBA-C4,4'-Diazidobenzanilide48-83% yield, specific data not available in abstract chalcogen.ro

Integration into Advanced Material Systems

Beyond its role in forming bulk polymers, tri(prop-2-yn-1-yl)amine hydrochloride is instrumental in the design of more complex and functional material systems, including self-assembled structures and hybrid frameworks.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org In polymer science, the self-assembly of amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can lead to the formation of various nanostructures such as micelles, vesicles, and worms. nih.gov

While specific studies on the self-assembly of polymers derived solely from this compound are not prevalent in the provided results, its incorporation into block copolymers can induce self-assembly. The tripropargylamine unit can be functionalized to create either the hydrophobic or hydrophilic block. For example, the alkyne groups can be used to attach long alkyl chains to create a hydrophobic block, or they can be modified with polar groups to form a hydrophilic segment. The resulting amphiphilic polymers would then be capable of self-assembling in solution to form well-defined nanostructures. Polymerization-induced self-assembly (PISA) is another powerful technique where the growth of an insoluble polymer block drives the formation of these nano-objects in situ. specialchem.comnih.govresearchgate.net

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, often resulting in materials with synergistic or novel functionalities. chalcogen.romdpi.comresearchgate.net Metal-organic frameworks (MOFs), a class of crystalline porous materials constructed from metal ions or clusters and organic linkers, are a prime example of such hybrids. researchgate.net

The nitrogen and alkyne functionalities of tri(prop-2-yn-1-yl)amine make it a suitable organic linker for the construction of MOFs and other hybrid materials. The tertiary amine can act as a coordination site for metal ions, while the alkyne groups can be further functionalized or participate in secondary reactions to build the framework. For instance, triphenylamine-based MOFs have been synthesized and investigated for applications in lithium-ion batteries, demonstrating the potential of amine-containing linkers in creating functional hybrid materials. Although direct examples of this compound in MOF synthesis were not found in the search results, its structural features suggest its potential in this area. The synthesis of organic-inorganic hybrid materials often involves techniques like the sol-gel process or in-situ polymerization, where the organic precursor is integrated into an inorganic matrix. mdpi.comresearchgate.net

Broader Impact and Future Directions in Chemical Research Utilizing Tri Prop 2 Yn 1 Yl Amine Hydrochloride

Synergistic Applications Across Chemical and Interdisciplinary Fields

The distinct structure of tri(prop-2-yn-1-yl)amine hydrochloride lends itself to a multitude of synergistic applications, primarily by acting as a scaffold for the synthesis of more complex molecules with tailored functionalities.

One of the most prominent applications of its free base, tripropargylamine (B1585275), is in the realm of click chemistry . The three terminal alkyne groups can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile synthesis of tripodal ligands. rsc.org These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are highly effective at stabilizing the copper(I) catalyst used in click reactions themselves, enhancing their efficiency and scope. rsc.org This self-referential application underscores the utility of the tripropargylamine core in creating tools that facilitate its own reactivity in other contexts.

Beyond catalysis, the trifunctional nature of this amine is being explored in materials science . It serves as an ideal core for the synthesis of dendrimers and other hyperbranched polymers. nih.govnih.gov Dendrimers are nano-sized, highly branched molecules with a large number of surface functional groups, making them promising candidates for applications in drug delivery, gene therapy, and as nanoscale reactors. nih.govarchivepp.comresearchgate.netmdpi.com The ability to precisely control the architecture of these macromolecules starting from a simple core like tripropargylamine is a significant advantage. nih.gov

Furthermore, tri(prop-2-yn-1-yl)amine and similar trifunctional linkers are valuable in the construction of metal-organic frameworks (MOFs) . rsc.orgyoutube.comresearchgate.netyoutube.com MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for gas storage, separation, and catalysis. rsc.orgyoutube.com The rigid and well-defined geometry of linkers derived from tripropargylamine can lead to the formation of MOFs with unique network topologies and properties. researchgate.net

The ability to act as a trifunctional cross-linking agent is another area of significant potential. nih.govelifesciences.org In polymer chemistry, cross-linkers are used to create networks within polymers, enhancing their mechanical strength, thermal stability, and solvent resistance. The three alkyne functionalities of tri(prop-2-yn-1-yl)amine can react with other polymers containing suitable functional groups, leading to the formation of highly cross-linked materials with tailored properties.

Challenges and Opportunities in Tri(prop-2-yn-1-yl)amine Chemistry

While the potential applications of this compound are vast, there are several challenges and opportunities associated with its synthesis and utilization.

A key challenge lies in the selective functionalization of the three alkyne groups. While having three reactive sites is advantageous for creating highly branched structures, achieving selective reaction at one or two of the alkynes while leaving the others untouched is a significant synthetic hurdle. rsc.orgacs.org Overcoming this challenge would open up avenues for creating even more complex and precisely defined molecular architectures. The development of new catalytic systems with high regioselectivity and stereoselectivity is crucial in this regard. rsc.org

Another challenge is related to the synthesis of propargylamines in general. While methods like the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions are widely used, they can have limitations. For instance, the KA² coupling can be challenging due to the lower reactivity of ketones compared to aldehydes. nih.gov Furthermore, achieving high yields with a broad range of substrates, particularly with less reactive aliphatic alkynes, remains an area of active research. nih.govrsc.org

Despite these challenges, the unique structure of tri(prop-2-yn-1-yl)amine presents numerous opportunities . Its trifunctional nature makes it an excellent candidate for the development of polypharmacological agents in drug discovery. biosynth.comsapub.org A single molecule that can interact with multiple biological targets could lead to more effective therapies for complex diseases. The ability to attach three different pharmacophores to the central amine core is a tantalizing prospect for medicinal chemists.

The compound also offers opportunities in the development of novel catalysts and ligands . The tripodal ligands synthesized from tripropargylamine can be further functionalized to tune their electronic and steric properties, leading to catalysts with improved activity and selectivity. There is also potential for its use in the development of asymmetric catalysts , where the chiral environment around a metal center can be controlled by the ligand architecture.

Green Chemistry Principles in Propargylamine (B41283) Synthesis and Utilization

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry, and the synthesis of propargylamines is no exception. rsc.org Several green chemistry principles are being applied to the synthesis and utilization of compounds like this compound.

One of the most significant advancements is the development of recyclable catalysts for A³ and KA² coupling reactions. nih.govelifesciences.orgrsc.orgrsc.org Heterogeneous catalysts, such as copper nanoparticles supported on materials like graphitic carbon nitride (Cu/C₃N₄), have shown high efficiency and can be easily recovered and reused multiple times without a significant loss of activity. nih.govelifesciences.orgrsc.org This not only reduces the cost of the synthesis but also minimizes the environmental impact associated with catalyst waste.

Solvent-free synthesis is another important green chemistry approach. nih.govnih.gov Many organic reactions are carried out in volatile and often toxic organic solvents. Developing methods that proceed efficiently without a solvent, or in environmentally benign solvents like water, is highly desirable. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions under solvent-free conditions. youtube.com

The principles of green chemistry are also relevant to the utilization of this compound. For example, its use in "click chemistry" is itself a green reaction, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. By providing a scaffold for the synthesis of efficient click chemistry ligands, the compound contributes to the broader adoption of this green chemical transformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tri(prop-2-yn-1-yl)amine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargyl bromide and a tertiary amine precursor under inert conditions (e.g., argon atmosphere). Triethylamine (TEA) is commonly employed as a base to deprotonate intermediates. Post-reaction, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures removal of unreacted propargyl bromide and byproducts. Reaction progress should be monitored by TLC and confirmed via 1H^1H NMR and HRMS, as demonstrated in analogous syntheses of propargyl-functionalized amines .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • 1H^1H NMR : Identify characteristic peaks for the propargyl group (δ ~2.5–3.0 ppm for ≡C-H protons) and tertiary amine backbone.
  • HRMS : Confirm molecular ion ([M+H]+^+) and isotopic pattern matching the molecular formula.
  • FT-IR : Detect N-H stretches (2500–3000 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}).
    Cross-validation with X-ray crystallography (using SHELXL for refinement) is recommended for unambiguous confirmation, though this depends on crystal quality .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s propargyl group is highly reactive and prone to unintended polymerization or explosive decomposition under oxidative conditions. Key precautions include:

  • Storing in inert, anhydrous environments (argon or nitrogen atmosphere).
  • Avoiding exposure to strong acids, bases, or transition metals (e.g., Cu2+^{2+}) that catalyze side reactions.
  • Conducting reactions in fume hoods with blast shields, as recommended in safety protocols for acetylene derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from:

  • Solvent impurities : Ensure deuterated solvents (e.g., CDCl3_3) are free from residual protons.
  • Tautomerism or dynamic equilibria : Use low-temperature 1H^1H NMR or 13C^{13}C-DEPT to stabilize transient species.
  • Ionization artifacts in HRMS : Compare electrospray (ESI) and matrix-assisted laser desorption (MALDI) results to distinguish adducts from true molecular ions.
    Cross-referencing with computational simulations (DFT for NMR chemical shifts) can further clarify ambiguities .

Q. What experimental strategies mitigate solubility challenges of this compound in aqueous systems?

  • Methodological Answer : Hydrochloride salts often exhibit limited aqueous solubility. Strategies include:

  • Co-solvent systems : Use ethanol/water or THF/water mixtures (e.g., 70:30 v/v) to enhance dissolution.
  • Counterion exchange : Replace Cl^- with more hydrophilic anions (e.g., trifluoroacetate) via ion-exchange chromatography.
  • Micellar encapsulation : Employ surfactants like SDS to solubilize the compound in buffered media.
    Solubility parameters (Hansen solubility coefficients) should guide solvent selection .

Q. How can the reactivity of the propargyl group be leveraged in click chemistry or cross-coupling reactions?

  • Methodological Answer : The propargyl moiety enables:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React with azides to form 1,2,3-triazoles under Cu(I) catalysis.
  • Sonogashira coupling : Cross-couple with aryl/vinyl halides using Pd(0) catalysts.
    Key considerations:
  • Catalyst purity : Use rigorously degassed solvents to prevent Cu/Pd oxidation.
  • Stoichiometry : Maintain a 1:1 molar ratio of propargyl amine to coupling partner to minimize diyne byproducts.
    Monitor reaction progress via GC-MS or in situ IR .

Q. What analytical methods are suitable for quantifying trace degradation products in aged samples?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) can be analyzed via:

  • HPLC-DAD/HRMS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradation products.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare to controls.
  • qNMR with internal standards : Ethyl paraben or p-nitrotoluene can serve as calibrants for quantifying degradation levels <1% .

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